cis-9,10-Epoxyoctadecan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

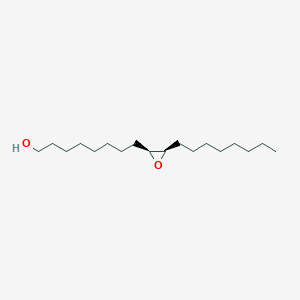

Cis-9,10-Epoxyoctadecan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H36O2 and its molecular weight is 284.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Cis-9,10-Epoxyoctadecan-1-ol (C18H36O2) is an epoxide derivative of octadecanol. Its structure features a cyclic ether group that contributes to its reactivity and potential biological activities. The compound is identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which has confirmed its presence in various plant extracts and synthesized materials .

Pharmacological Applications

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has been shown to inhibit biofilm formation in bacteria, making it a candidate for developing new antibacterial agents .

2. Anti-inflammatory and Analgesic Effects

Research indicates that this compound possesses anti-inflammatory and analgesic properties. In vitro studies have shown that it can reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and FRAP methods. The results indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

4. Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cells, although further research is needed to fully understand its mechanisms and efficacy .

Material Science Applications

1. Biocompatible Materials

this compound is being explored as a component in biocompatible materials for medical applications. Its inclusion in bacterial cellulose membranes has shown promise for topical delivery systems, enhancing the bioavailability of antioxidants while maintaining cell viability .

2. Nonlinear Optical Materials

Recent studies have investigated the use of this compound in the development of nonlinear optical materials. Its unique chemical structure allows it to be integrated into thiourea complexes that exhibit superior optical properties compared to traditional materials .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests its potential as an alternative antimicrobial agent.

Case Study 2: Biocompatibility Testing

A biocompatibility study involving bacterial cellulose membranes incorporated with this compound revealed that these membranes not only supported fibroblast growth but also enhanced antioxidant activity when applied topically to skin models. These findings highlight the compound's utility in biomedical applications .

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The strained epoxy ring reacts with nucleophiles such as amines, thiols, or alcohols. For instance:

-

Amine attack :

cis 9 10 Epoxyoctadecan 1 ol+RNH2→9 R amino 10 hydroxyoctadecan 1 ol

Such reactions are utilized in synthesizing surfactants or bioactive derivatives . -

Thiol addition :

Thiols (e.g., glutathione) react with the epoxide to form thioether adducts, a detoxification pathway observed in metabolic studies .

Oxidation and Reduction

-

Oxidation : The hydroxyl group at position 1 can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the epoxy group to a single bond, yielding octadecan-1-ol .

Antimicrobial Activity

This compound exhibits antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, likely via membrane disruption .

Anticancer Mechanisms

In molecular docking studies, this compound interacts with apoptosis-regulating proteins (Bcl-2, Caspase-3), suggesting potential as a chemotherapeutic agent .

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Bcl-2 | -6.2 | Hydrophobic, van der Waals |

| Caspase-3 | -5.8 | Hydrogen bonding with LEU 81 |

Stability and Degradation

GC-MS Fragmentation

Key fragments (m/z): 55, 69, 81, 95, 111, 143, 155, 171, corresponding to epoxy and hydroxyl cleavage .

FT-IR Peaks

Eigenschaften

CAS-Nummer |

13980-12-6 |

|---|---|

Molekularformel |

C18H36O2 |

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

8-[(2S,3R)-3-octyloxiran-2-yl]octan-1-ol |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-8-11-14-17-18(20-17)15-12-9-6-7-10-13-16-19/h17-19H,2-16H2,1H3/t17-,18+/m1/s1 |

InChI-Schlüssel |

FAEAERQPRQJZOC-MSOLQXFVSA-N |

SMILES |

CCCCCCCCC1C(O1)CCCCCCCCO |

Isomerische SMILES |

CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCO |

Kanonische SMILES |

CCCCCCCCC1C(O1)CCCCCCCCO |

Synonyme |

cis-9,10-Epoxyoctadecan-1-ol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.